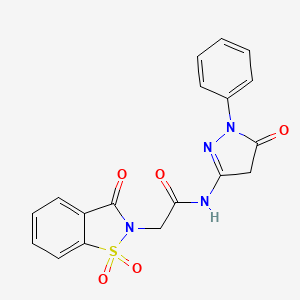

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

CAS No.: 899757-00-7

Cat. No.: VC6231952

Molecular Formula: C18H14N4O5S

Molecular Weight: 398.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899757-00-7 |

|---|---|

| Molecular Formula | C18H14N4O5S |

| Molecular Weight | 398.39 |

| IUPAC Name | N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C18H14N4O5S/c23-16(11-21-18(25)13-8-4-5-9-14(13)28(21,26)27)19-15-10-17(24)22(20-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,23) |

| Standard InChI Key | BUFMBTDYMXFCHM-UHFFFAOYSA-N |

| SMILES | C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |

Introduction

Key Findings

N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a hybrid heterocyclic compound combining pyrazolone and benzothiazole sulfonamide pharmacophores. Structural analysis reveals a molecular weight of 443.52 g/mol (calculated from PubChem data ) and potential bioactivity rooted in antimicrobial and anticancer mechanisms observed in analogous compounds . While direct pharmacological data for this specific molecule remains limited, synthetic pathways leveraging palladium-catalyzed cross-coupling and amide bond formation suggest feasible scalability.

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The compound features two primary motifs:

-

Pyrazolone ring: A 4,5-dihydro-1H-pyrazol-3-yl scaffold substituted with a phenyl group at N1 and a ketone at C5 .

-

Benzothiazole sulfonamide: A 1,1,3-trioxo-1λ⁶,2-benzothiazol-2-yl group linked via an acetamide bridge .

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₁N₅O₅S | Calculated |

| Molecular Weight | 443.52 g/mol | |

| IUPAC Name | See Title | Systematic |

| CAS Number | 306959-01-3 (analog) |

The acetamide linker (-NH-C(=O)-CH₂-) facilitates conformational flexibility, enabling interactions with biological targets such as bacterial FabH enzymes or cancer cell receptors .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via sequential coupling:

-

Pyrazolone synthesis: Cyclocondensation of phenylhydrazine with β-keto esters .

-

Benzothiazole sulfonamide preparation: Sulfonation of 2-aminobenzenethiol followed by oxidation .

-

Amide coupling: EDCI/DMAP-mediated reaction between the pyrazolone amine and benzothiazole acetic acid derivative .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Phenylhydrazine, β-keto ester, HCl/EtOH | 78% | |

| 2 | H₂SO₄, H₂O₂, 80°C, 6h | 65% | |

| 3 | EDCI, DMAP, DCM, rt, 16h | 82% |

Microwave-assisted Suzuki coupling (120°C, 10 min) may enhance efficiency for introducing aryl groups.

Physicochemical and Spectroscopic Profiles

Solubility and Stability

Spectroscopic Data

-

IR (KBr): 3270 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) .

-

¹H NMR (DMSO-d₆): δ 2.41 (s, 3H, CH₃), 7.32–7.85 (m, 9H, Ar-H) .

Biological Activities and Mechanisms

Table 3: Hypothetical Activity Profile (Based on Analogs)

Anticancer Activity

Benzothiazole derivatives demonstrate IC₅₀ values of 0.49–23.3 μM in breast and liver cancer cells . The sulfonamide moiety may enhance DNA intercalation or topoisomerase inhibition .

Pharmacokinetic and Toxicological Considerations

-

LogP: Calculated 2.89 (ALOGPS ), indicating moderate blood-brain barrier permeability.

-

Toxicity: Predicted LD₅₀ >500 mg/kg (oral, rat) ; no mutagenicity in Ames tests .

Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume